molecular formula C15H13N3 B8376384 2-cyclopropyl-2,4,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene

2-cyclopropyl-2,4,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene

Cat. No.: B8376384
M. Wt: 235.28 g/mol
InChI Key: MONPDXUIJPRGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Cyclopropyldipyrido[2,3-b:3’,2’-f]azepine is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered nitrogen-containing rings that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Cyclopropyldipyrido[2,3-b:3’,2’-f]azepine typically involves multistep organic reactions. One common method includes the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This process involves the condensation of appropriate starting materials followed by cyclization under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as one-pot synthesis and multicomponent reactions are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 11-Cyclopropyldipyrido[2,3-b:3’,2’-f]azepine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

11-Cyclopropyldipyrido[2,3-b:3’,2’-f]azepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Cyclopropyldipyrido[2,3-b:3’,2’-f]azepine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Azepines: These include other seven-membered nitrogen-containing heterocycles.

    Benzodiazepines: These are fused ring systems with similar structural features.

    Oxazepines and Thiazepines: These contain oxygen or sulfur atoms in addition to nitrogen.

Uniqueness: 11-Cyclopropyldipyrido[2,3-b:3’,2’-f]azepine is unique due to its specific structural configuration and the presence of a cyclopropyl group. This structural feature may impart distinct chemical and biological properties compared to other azepines .

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

2-cyclopropyl-2,4,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene

InChI

InChI=1S/C15H13N3/c1-3-11-5-6-12-4-2-10-17-15(12)18(13-7-8-13)14(11)16-9-1/h1-6,9-10,13H,7-8H2

InChI Key

MONPDXUIJPRGMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=CC=N3)C=CC4=C2N=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of Z-1,2-di-(2-fluoropyridinyl)ethylene (0.436 g) and cyclopropylamine (2 g) was heated at 125° C. in a sealed tube for 12 hours. The mixture was cooled and fractionated directly over silica gel to give 11-cyclopropyl-dipyrido[2,3-b:3',2'-f]azepine (0.258 g), mp 184°-185° C.
Quantity
0.436 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Fc1ncccc1C=Cc1cccnc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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